2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a pyrimidine-derived compound characterized by a quinazolinylamino substituent at position 2 and a phenyl group at position 6 of the pyrimidine ring. Key physicochemical properties include a molecular formula of C15H15N5O, molecular weight of 281.32 g/mol, and a CAS registry number of 332074-12-1 . The compound has been investigated for its inhibitory activity against signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β), with an IC50 value of 39,700 nM .
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-12-8-9-15-13(2)21-19(23-17(15)10-12)25-20-22-16(11-18(26)24-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVHBYZOTVDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973750 | |
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5819-53-4 | |
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves the reaction of 4,7-dimethylquinazoline with 6-phenylpyrimidin-4-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, and requires refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The activity and properties of this compound are influenced by substitutions on both the quinazoline and pyrimidine rings. Below is a comparative analysis with key analogues:
Table 1: Structural and Activity Comparison
| Compound Name | Molecular Formula | Substituents (Quinazoline/Pyrimidine) | IC50 (STAT1-α/β, nM) | logP<sup>a</sup> | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | C15H15N5O | 4,7-dimethyl (Q); 6-phenyl (P) | 39,700 | ~5.82<sup>b</sup> | 281.32 |
| 6-Phenyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-4-pyrimidinol | C17H17N5O | 4,6,8-trimethyl (Q); 6-phenyl (P) | 50,000 | N/A | 307.35 |
| 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol | C23H23N5O2S | 6-ethoxy,4-methyl (Q); sulfanyl-methyl (P) | N/A | 5.82 | 433.53 |
| 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one | C15H15N5O | 4,7-dimethyl (Q); 6-methyl (P) | 39,700<sup>c</sup> | N/A | 281.32 |
Notes:
- Q : Quinazoline ring substitutions; P : Pyrimidine ring substitutions.
- <sup>a</sup>logP values (lipophilicity) influence membrane permeability and solubility.
- <sup>b</sup>Estimated from a structurally similar compound .
- <sup>c</sup>Same core structure as the target compound but with a methyl group instead of phenyl at position 6 .
Key Findings
Substitution on Quinazoline Ring: The 4,7-dimethyl substitution (target compound) shows higher inhibitory activity (IC50 = 39,700 nM) compared to the 4,6,8-trimethyl analogue (IC50 = 50,000 nM) . This suggests that methyl group positioning significantly impacts STAT1-α/β binding.
However, the phenyl group likely improves metabolic stability or tissue penetration due to increased hydrophobicity. The sulfanyl-methyl substituent introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity, though activity data for this compound remains unreported .
Physical Properties :
- The target compound’s polar surface area (PSA) is estimated at ~73.46 Ų (analogous to the sulfanyl-methyl derivative), which is moderate and suggests reasonable oral bioavailability .
- Higher logP values (~5.82) correlate with enhanced membrane permeability but may limit solubility in aqueous biological matrices.
Biological Activity
The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a hybrid molecule that exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, possess anticancer properties . A study highlighted that various quinazoline-based hybrids demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism involves the inhibition of critical pathways associated with cell proliferation and survival, such as the EGFR signaling pathway .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-[(4,7-Dimethylquinazolin-2-yl)... | MDA-MB-231 (Breast) | 0.36 | |
| 2-styryl quinazolinones | Various | <0.1 | |
| Sulfonamide-linked hybrids | MDA-MB-231 | 40.90 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Quinazoline derivatives have been studied for their ability to inhibit bacterial growth and combat infections. The presence of specific substituents on the quinazoline ring enhances its antibacterial efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Molecular Docking Studies : Computational studies reveal strong binding affinities with targets such as EGFR and other kinases, suggesting a competitive inhibition mechanism .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical settings:
- Breast Cancer Model : In vitro studies demonstrated that the compound significantly reduced cell viability in MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer.
- Infection Models : The antimicrobial properties were assessed using various bacterial strains, showing effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
